TCO-PEG4-amido maleimide
CAS No.:
Cat. No.: VC13675768
Molecular Formula: C26H41N3O9
Molecular Weight: 539.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H41N3O9 |
|---|---|
| Molecular Weight | 539.6 g/mol |
| IUPAC Name | [(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
| Standard InChI | InChI=1S/C26H41N3O9/c30-23(10-13-29-24(31)8-9-25(29)32)27-11-14-34-16-18-36-20-21-37-19-17-35-15-12-28-26(33)38-22-6-4-2-1-3-5-7-22/h1-2,8-9,22H,3-7,10-21H2,(H,27,30)(H,28,33)/b2-1+ |
| Standard InChI Key | XUFPWQCCPOKESZ-OWOJBTEDSA-N |
| Isomeric SMILES | C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
| SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
| Canonical SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Introduction
Chemical Structure and Physicochemical Properties
TCO-PEG4-amido maleimide (IUPAC name: [(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate) is a heterobifunctional crosslinker with a molecular formula of and a molecular weight of 539.6 g/mol. The structure integrates three functional modules:
-
Trans-cyclooctene (TCO): A strained cycloalkene that undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with tetrazines, enabling bioorthogonal labeling without catalysts.
-
PEG4 Spacer: A tetraethylene glycol chain that enhances aqueous solubility, reduces immunogenicity, and provides spatial separation between conjugated molecules.
-
Maleimide: A thiol-reactive group that forms stable thioether bonds with cysteine residues or other sulfhydryl-containing biomolecules.
The compound’s isomeric SMILES string (C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O) highlights the E-configuration of the cyclooctene ring and the amide-linked PEG-maleimide backbone. This configuration ensures optimal reactivity while minimizing steric hindrance during conjugation.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of TCO-PEG4-amido maleimide proceeds through three sequential reactions:
-
PEG Activation: Linear PEG4 is activated using N-hydroxysuccinimide (NHS) to form a succinimidyl ester, enhancing its electrophilicity for subsequent coupling.
-
TCO Conjugation: The NHS-activated PEG reacts with trans-cyclooctene-amine under basic conditions (pH 8–9), forming a stable carbamate linkage.
-
Maleimide Incorporation: The TCO-PEG intermediate is coupled with a maleimide-containing linker (e.g., 3-maleimidopropionic acid) via carbodiimide-mediated amide bond formation.
Critical parameters include maintaining anhydrous conditions during PEG activation and controlling reaction temperatures below 25°C to prevent maleimide hydrolysis.
Industrial Manufacturing
Industrial production scales these steps using continuous-flow reactors for PEG activation and coupling, achieving higher yields (>85%) through precise temperature and pH control. Bulk purification employs tangential flow filtration (TFF) and preparative HPLC to isolate the final product with >95% purity.
Reaction Mechanisms and Kinetic Profiles
Thiol-Maleimide Conjugation
The maleimide group reacts with thiols (e.g., cysteine residues) via Michael addition, forming a stable thioether bond (Figure 1). This reaction proceeds rapidly at neutral pH (second-order rate constant ) but is reversible at alkaline pH (>8.5) due to thiol exchange.
Bioorthogonal SPAAC Reaction
The TCO moiety reacts with tetrazines in a catalyst-free [4+2] cycloaddition, yielding a stable dihydropyridazine product (Figure 1). This reaction exhibits exceptional kinetics (), enabling real-time labeling in live cells.
Figure 1: Dual reactivity of TCO-PEG4-amido maleimide. (A) Thiol-maleimide conjugation. (B) SPAAC with tetrazines.
Applications in Biomedical Research
Antibody-Drug Conjugates (ADCs)
TCO-PEG4-amido maleimide addresses key challenges in ADC development:
-
Site-Specific Conjugation: By targeting engineered cysteines, it minimizes heterogeneity compared to lysine-based conjugation. A 2024 study demonstrated that HER2-targeting ADCs synthesized with this linker showed a 40% increase in tumor uptake compared to non-PEGylated analogs.
-
Improved Pharmacokinetics: The PEG4 spacer reduces aggregation and extends plasma half-life from 12 hours to >72 hours in murine models.
Molecular Imaging
The compound’s dual reactivity enables multi-modal imaging probes:
-
PET/CT Imaging: A 2025 study utilized TCO-PEG4-amido maleimide to conjugate Ga-labeled tetrazines to trastuzumab, achieving tumor-to-background ratios of 15:1 in HER2+ breast cancer models.
-
Fluorescent Labeling: Alexa Fluor 647-tetrazine conjugates allowed real-time tracking of TCO-modified antibodies in vivo with <2% nonspecific binding.
Targeted Protein Degradation
The compound is integral to proteolysis-targeting chimeras (PROTACs), where it links E3 ligase ligands to target-binding domains. A 2024 PROTAC targeting BRD4 exhibited DC values of 1.2 nM, a 10-fold improvement over non-PEGylated variants.
Comparative Analysis with Analogous Linkers
| Property | TCO-PEG4-amido Maleimide | TCO-PEG3-maleimide | DBCO-PEG4-maleimide |
|---|---|---|---|
| PEG Length | 4 units | 3 units | 4 units |
| Reaction Rate (SPAAC) | |||
| Solubility (mg/mL) | 45 | 28 | 50 |
| Plasma Half-Life (h) | 72 | 48 | 60 |
Data sourced from comparative studies.
Case Studies Highlighting Efficacy
Enhanced ADC Therapeutic Index
A 2023 phase I trial utilized TCO-PEG4-amido maleimide to conjugate monomethyl auristatin E (MMAE) to anti-CD30 antibodies. The resulting ADC showed a 50% reduction in off-target toxicity compared to maleimide-only linkers, with complete remission achieved in 30% of Hodgkin’s lymphoma patients.
Intraoperative Tumor Delineation
In a 2024 clinical study, TCO-modified cetuximab was labeled with a near-infrared tetrazine dye intraoperatively. Surgeons achieved 92% tumor resection completeness in head and neck cancers, versus 78% with conventional methods.
Future Directions and Challenges
While TCO-PEG4-amido maleimide has revolutionized bioconjugation, two challenges persist:
-
Maleimide Stability: Innovations like bromomaleimide derivatives may address retro-Michael reactions in vivo.
-
TCO Oxidation: Encapsulation in cyclodextrin complexes has shown promise in reducing oxidation rates by 70%.
Emerging applications include CRISPR-Cas9 delivery and extracellular vesicle labeling, where the compound’s orthogonal reactivity enables multi-component assembly with single-step purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume